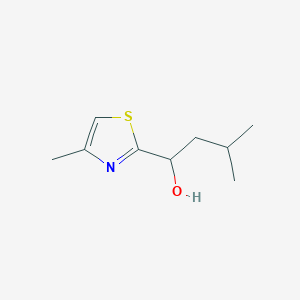

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol

Description

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol (CAS RN 59052-40-3) is a secondary alcohol featuring a branched butanol chain substituted with a methyl group at position 3 and a 4-methylthiazol-2-yl moiety. Its molecular formula is C₉H₁₅NOS, with a molecular weight of 185.29 g/mol. The compound is commercially available at 95% purity, priced at USD 627 per gram (1g scale), and is typically in stock for research applications .

Properties

IUPAC Name |

3-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-6(2)4-8(11)9-10-7(3)5-12-9/h5-6,8,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPALKUZNGDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(CC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with appropriate alkylating agents under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, particularly those involving thiazole derivatives. Its ability to participate in various chemical reactions allows chemists to create new compounds with desired properties .

Biology

- Antimicrobial and Antifungal Properties : Studies have indicated that thiazole derivatives, including 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol, possess significant antimicrobial and antifungal activities. These properties make them candidates for developing new antibiotics and antifungal agents .

Medicine

- Potential Drug Development : Research has focused on the anticancer and antiviral activities of thiazole derivatives. For instance, 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol has been investigated for its mechanism of action against cancer cells, potentially interacting with DNA and inhibiting cell proliferation .

Industry

- Applications in Dyes and Biocides : The compound is utilized in the production of dyes and biocides due to its chemical stability and reactivity. It can act as a catalyst or accelerator in various chemical reactions, enhancing efficiency in industrial processes .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Selected Thiazole Derivatives

| Compound Name | Functional Groups | Substituents on Thiazole | Molecular Formula | Purity (%) | Price (1g) |

|---|---|---|---|---|---|

| 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol | Secondary alcohol, thiazole | 4-methyl | C₉H₁₅NOS | 95 | USD 627 |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | Carboxylic acid, thiazole | 2-methyl | C₁₁H₉NO₂S | 97 | JPY 62,500 |

| 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide | Amide, morpholine, thiazole | 4-phenyl | C₁₅H₁₇N₃O₂S | 90 | USD 385 |

Key Observations :

- Functional Groups : Unlike the carboxylic acid () or acetamide () derivatives, the target compound contains a hydroxyl group, influencing solubility and reactivity.

- Substituent Position : The 4-methyl group on the thiazole distinguishes it from 2-methyl-substituted analogs (e.g., 2-(2-methylthiazol-4-yl)benzoic acid), which may alter steric effects and electronic properties .

- Price : The target compound is significantly more expensive than other thiazole derivatives, likely due to synthesis complexity or niche demand .

Physical Properties

Table 2: Comparative Physical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point* | Melting Point (°C) |

|---|---|---|---|

| 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol | 185.29 | Not reported | Not reported |

| Butan-1-ol | 74.12 | 117.7°C | -89.8°C |

| 2-(2-Methylthiazol-4-yl)benzoic acid | 219.26 | Not reported | 139.5–140°C |

Analysis :

- Branching Effects: The target compound’s branched chain (3-methylbutanol backbone) likely reduces its boiling point compared to linear alcohols like butan-1-ol, as branching decreases surface area and intermolecular forces .

- Thiazole Influence : The aromatic thiazole ring may increase melting points relative to simple alcohols (e.g., butan-1-ol) due to enhanced molecular rigidity and π-π stacking, as seen in 2-(2-methylthiazol-4-yl)benzoic acid (mp 139.5–140°C) .

Chemical Reactivity

- Oxidation: Unlike primary alcohols (e.g., butan-1-ol), secondary alcohols like the target compound are resistant to oxidation under mild conditions (e.g., KMnO₄ or CrO₃), forming ketones only under strong oxidizing agents .

- Esterification : The hydroxyl group can participate in esterification with acids or acyl chlorides, similar to other alcohols. However, steric hindrance from the thiazole ring may slow reaction kinetics compared to less bulky analogs.

Table 3: Hazard Profiles

Notes:

Commercial and Research Utility

- Applications: Thiazole derivatives are widely used in pharmaceuticals and agrochemicals.

Biological Activity

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Mechanisms of Biological Activity

Anticonvulsant Activity : Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol have shown efficacy in reducing seizure activity in animal models, with some derivatives demonstrating a median effective dose lower than standard treatments like ethosuximide .

Neuroprotective Effects : Thiazole derivatives have been linked to neuroprotective activities. In vitro studies suggest that these compounds can modulate GABAergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative conditions .

Antimicrobial Properties : The presence of the thiazole ring enhances the antimicrobial activity of related compounds. For example, certain thiazole derivatives demonstrated significant growth inhibition against various fungal strains, indicating potential use as antifungal agents .

Table 1: Summary of Biological Activities

| Activity Type | Reference Compound | Effective Concentration (EC50) | Mechanism of Action |

|---|---|---|---|

| Anticonvulsant | Ethosuximide | <20 mg/kg | GABA receptor modulation |

| Neuroprotective | 3-Methylthiazole | Varies | GABA-mimetic activity |

| Antifungal | Thiazole Derivatives | 7.28 - 42.49 µmol/L | Inhibition of fungal growth |

Detailed Research Findings

- Anticonvulsant Efficacy : A study demonstrated that thiazole-containing compounds exhibited anticonvulsant effects in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced potency .

- Neuroprotection in Ischemia Models : In gerbil models of global ischemia, derivatives of 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol showed neuroprotective effects comparable to established neuroprotectants, suggesting that these compounds may inhibit pathways associated with neuronal death during ischemic events .

- Antifungal Activity : The compound demonstrated significant antifungal activity against various pathogens, with EC50 values ranging from 7.28 µmol/L to 42.49 µmol/L across different fungal strains. This suggests a broad-spectrum potential for treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.